2-Aminotridecane
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles illustrates a method potentially applicable to 2-Aminotridecane, employing condensation and I2-mediated oxidative bond formation. This method has shown compatibility with various aldehydes, providing a route to amino-substituted derivatives in an efficient manner (Niu et al., 2015). Additionally, amino-substituted α- and δ-carbolines synthesis via metal-free cycloaddition further demonstrates the versatility of synthesis approaches for amino-substituted compounds, which could be adapted for 2-Aminotridecane (Zhang et al., 2019).
Molecular Structure Analysis
Research into the molecular structure of related compounds, such as amino-substituted nitriles and diazoles, provides insight into the structural characteristics and stability of 2-Aminotridecane. Studies involving the detailed examination of nitrile C≡N bond formation from amino C-N bonds highlight the molecular transformations that similar compounds can undergo (Wang et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of 2-Aminotridecane can be inferred from the synthesis and reactions of similar amino compounds. For instance, the synthesis of amino-substituted nitriles and the exploration of their reactivity patterns provide valuable information on the types of chemical reactions 2-Aminotridecane might undergo. Studies focusing on the Strecker reaction and other multi-component reactions reveal the potential pathways for functionalizing such compounds (Paraskar & Sudalai, 2006).
Scientific Research Applications
Antimicrobial Effects : 2-Aminotridecane, especially its addition salts with substituted phenols, demonstrates significant antifungal activity against Candida albicans. The most active compounds were the 2-aminotridecane salts with 2,4,5-trichlorophenol and 2-chloro-4-nitrophenol, which showed both fungistatic and fungicidal properties. These findings indicate its potential as an antimicrobial agent (Čapek, Šimek, Leiner, & Weichet, 2008).
Medicinal Chemistry Applications : The 2-aminothiazole core, related to 2-aminotridecane, is a vital pharmacophore in medicinal chemistry. It has been utilized in drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities. This core structure is present in market drugs like Famotidine, Cefdinir, and Meloxcam, highlighting its importance in drug discovery research (Das, Sikdar, & Bairagi, 2016).
Antifungal Activity Potentiation : Efforts to enhance the antifungal activity of 2-aminotridecane by creating additive salts with various substituted phenols have been studied. These compounds, particularly with 2,4-dichloro-3,5-dimethylphenol and 2-chloro-4-nitro-5-bromophenol, showed promising results in increasing the antifungal activity (Čapek & Leiner, 2008).
Nucleic Acid Duplexes Modification : 2'-Amino-Locked Nucleic Acids (LNAs) are used in nanotechnology and biomedical applications. The incorporation of 2'-amino-LNA nucleotides into nucleic acids forms functional assemblies. These have applications in sensing DNA and RNA targets, and in the development of diagnostic probes and therapeutic agents (Astakhova & Wengel, 2014).
properties
IUPAC Name |
tridecan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHZVGJULAEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880757 | |
Record name | 1-methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminotridecane | |
CAS RN |
13205-57-7 | |
Record name | 2-Aminotridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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